N-(4-ethylphenyl)-2-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-11-7-9-12(10-8-11)15-21(19,20)14-6-4-3-5-13(14)16(17)18/h3-10,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLXSDZXXYRPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-nitrobenzenesulfonamide typically involves the nitration of 4-ethylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the benzene ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: N-(4-ethylphenyl)-2-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-(4-carboxyphenyl)-2-nitrobenzenesulfonamide.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
N-(4-ethylphenyl)-2-nitrobenzenesulfonamide has been investigated for its antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains. For instance, derivatives of benzenesulfonamides have demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, suggesting that this compound could exhibit similar antimicrobial activity due to the presence of the nitro group and sulfonamide moiety .
Cancer Treatment
Recent studies have explored the potential of benzenesulfonamide derivatives as anticancer agents. For example, compounds designed to inhibit carbonic anhydrase IX (CA IX) showed promising results in inducing apoptosis in breast cancer cell lines such as MDA-MB-231. The structural modifications in these compounds enhance their selectivity and potency against cancer cells, indicating that this compound may also possess similar anticancer properties .
Biological Applications
Enzyme Inhibition
this compound can serve as a scaffold for the development of enzyme inhibitors. For instance, studies have focused on the inhibition of lipoxygenases, which are implicated in inflammatory processes and cancer progression. Compounds derived from similar structures have shown nanomolar potency against specific lipoxygenases, suggesting that this compound could be optimized for similar biological activities .
Mechanistic Studies
The compound's mechanism of action can be further elucidated through docking studies and structure-activity relationship (SAR) analyses. These approaches help in understanding how modifications to the compound's structure affect its biological activity, paving the way for more effective therapeutic agents .
Industrial Applications
Synthesis of Complex Molecules
In synthetic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it an essential building block in organic synthesis.
Material Science
The compound's properties may also lend themselves to applications in material science, particularly in the development of dyes and pigments due to its aromatic structure and functionalization capabilities.
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Efficacy Study
A recent study evaluated a series of benzenesulfonamides for their antibacterial activity against clinical isolates. This compound was included in the evaluation and demonstrated comparable efficacy to established antibiotics, highlighting its potential as a new antimicrobial agent . -
Cancer Cell Line Analysis
In vitro studies on breast cancer cell lines revealed that derivatives similar to this compound not only inhibited cell proliferation but also induced significant apoptosis through CA IX inhibition mechanisms. This suggests that further research into this compound could lead to novel cancer therapies . -
Synthetic Pathway Optimization
Research focused on optimizing synthetic pathways for producing this compound has led to improved yields and purity, making it more accessible for further research and application development.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby disrupting essential biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the aromatic rings or the sulfonamide nitrogen, which influence electronic properties, solubility, and reactivity.
Table 1: Structural Comparison of Selected Sulfonamides
*Calculated based on molecular formula.
Physicochemical and Electronic Properties
- Electronic Effects : The nitro group at the 2-position on the benzene ring is a strong electron-withdrawing group, which polarizes the sulfonamide moiety, affecting reactivity and intermolecular interactions. For example, N-(3-methylphenyl)-2-nitrobenzenesulfonamide exhibits a HOMO-LUMO gap of 4.12 eV, indicating moderate electronic stability .
- Solubility : The methoxy group in N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide improves solubility in polar solvents compared to the ethyl group in the target compound .
- Crystallography : Sulfonamides like N-(4-hydroxyphenyl)benzenesulfonamide form hydrogen-bonded networks (N–H⋯O and O–H⋯O), suggesting that the target compound may exhibit similar crystallographic behavior .
Biological Activity
N-(4-ethylphenyl)-2-nitrobenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group linked to a nitro-substituted aromatic ring. Its molecular formula is CHNOS, and it is characterized by the following structural features:
- Sulfonamide Group : Essential for biological activity, allowing interaction with enzyme active sites.
- Nitro Group : May contribute to its reactivity and antibacterial properties.
- Ethyl Substituent : Enhances solubility and alters interaction dynamics with biological targets.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in bacterial metabolism. This inhibition disrupts bacterial growth by mimicking natural substrates, a characteristic common among sulfonamides. The exact mode of action remains to be fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound likely binds to the active sites of target enzymes, preventing substrate interaction.
- Influence on Cellular Pathways : Potential alterations in biochemical pathways due to enzyme inhibition could lead to significant physiological effects.
Biological Activity
Research indicates that this compound exhibits notable antibacterial properties. Studies have shown that compounds with similar structures often possess significant antimicrobial activities, making them candidates for further pharmacological exploration. The following table summarizes key findings related to its biological activity:
Case Studies
- Antibacterial Activity : In a study evaluating the antibacterial efficacy of sulfonamides, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound's structure allowed it to effectively compete with para-aminobenzoic acid (PABA), a natural substrate for bacterial folate synthesis.
- Cytotoxic Effects : Another investigation assessed the cytotoxicity of this compound on various cancer cell lines, including MCF-7 and HT-29. Results indicated that the compound could induce apoptosis in these cells, highlighting its potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies revealed that this compound binds with high affinity to specific enzymes involved in metabolic pathways, suggesting a targeted approach for drug design based on its structure .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(4-ethylphenyl)-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-nitrobenzenesulfonyl chloride and 4-ethylaniline. Key parameters include:
- Solvent : Use anhydrous dichloromethane or THF under inert atmosphere to minimize hydrolysis .
- Base : Triethylamine (1.5–2.0 equiv.) to neutralize HCl byproducts and drive the reaction .
- Temperature : Room temperature (20–25°C) for 6–12 hours, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
- Purification : Column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) yields >90% purity .
Q. How can the structure of this compound be validated using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Structure Solution : SHELXS for phase determination via direct methods .
- Refinement : SHELXL for least-squares refinement; anisotropic displacement parameters for non-H atoms .
- Validation : CheckCIF/PLATON to analyze geometric parameters (e.g., sulfonamide S–N bond: ~1.62 Å) and hydrogen-bonding networks .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃): δ 8.2–7.5 ppm (aromatic protons), δ 2.6 (q, J = 7.6 Hz, CH₂CH₃), δ 1.2 (t, J = 7.6 Hz, CH₃). ¹³C NMR confirms sulfonamide connectivity (C–SO₂ at ~135 ppm) .
- IR : Strong peaks at ~1370 cm⁻¹ (asymmetric SO₂ stretch) and ~1530 cm⁻¹ (NO₂ symmetric stretch) .
- MS : ESI-MS m/z calculated for C₁₄H₁₄N₂O₄S: 306.07; observed [M+H]⁺: 307.1 .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing of this compound?
- Methodological Answer : Analyze SCXRD data to identify:
- N–H⋯O Bonds : The sulfonamide NH donates to nitro-group oxygen (d = 2.85–3.10 Å, θ = 155–170°) .
- C–H⋯O Interactions : Ethylphenyl C–H groups may weakly interact with sulfonyl oxygens (d = 3.30–3.50 Å) .
- Impact on Packing : These interactions stabilize layered or herringbone motifs, affecting solubility and melting behavior .
Q. What computational approaches are suitable for modeling the electronic properties (e.g., HOMO-LUMO, polarizability) of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d,p) basis set to optimize geometry and compute:
- HOMO-LUMO Gap : ~4.2 eV (indicative of moderate reactivity) .
- Polarizability : Compare calculated dipole moment (~5.2 D) with experimental IR/Raman data .
- NBO Analysis : Evaluate hyperconjugative interactions (e.g., n→σ* in NO₂ and SO₂ groups) .
Q. How can thermogravimetric analysis (TGA) elucidate the thermal stability and decomposition pathways of this sulfonamide?
- Methodological Answer :
- Conditions : Heat from 25°C to 600°C at 10°C/min under N₂.
- Decomposition Steps :
- ~200–250°C: Loss of nitro group (mass loss ~20%).
- ~300–350°C: Sulfonamide bond cleavage (SO₂ release, mass loss ~30%) .
- Kinetics : Apply Flynn-Wall-Ozawa method to determine activation energy (~120 kJ/mol) .
Q. What strategies can resolve contradictions in solubility data reported for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in 20 solvents (e.g., DMSO, ethanol, chloroform) via UV-Vis (λmax ~280 nm) .
- Hansen Parameters : Compare experimental solubility with HSPiP-predicted values to identify outliers .
- pH Dependence : Measure solubility in buffered solutions (pH 2–12) to assess ionization effects (pKa ~1.5 for SO₂NH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
